Cas no 2227787-52-0 ((1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid)

(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly employed in peptide synthesis. The compound’s stereochemistry, with defined (1RS,3RS) and (2R) configurations, ensures precise structural control, making it valuable for constructing chiral intermediates. The Fmoc group provides orthogonal protection for the amine functionality, enabling selective deprotection under mild basic conditions without affecting other sensitive moieties. Its cyclohexane backbone contributes to conformational rigidity, enhancing stability in synthetic applications. This reagent is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where high purity and controlled reactivity are critical. Its compatibility with standard coupling reagents further underscores its utility in complex molecular assembly.
(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid structure
2227787-52-0 structure
Product Name:(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
CAS No:2227787-52-0
MF:C25H28N2O5
MW:436.500226974487
CID:6369154
PubChem ID:165565095
Update Time:2025-05-20

(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid
    • EN300-1551142
    • (1RS,3RS)-3-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]cyclohexane-1-carboxylic acid
    • 2227787-52-0
    • Inchi: 1S/C25H28N2O5/c1-15(23(28)27-17-8-6-7-16(13-17)24(29)30)26-25(31)32-14-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-5,9-12,15-17,22H,6-8,13-14H2,1H3,(H,26,31)(H,27,28)(H,29,30)/t15-,16-,17-/m1/s1
    • InChI Key: YQLAOACTMQQDAM-BRWVUGGUSA-N
    • SMILES: OC([C@@H]1CCC[C@H](C1)NC([C@@H](C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

Computed Properties

  • Exact Mass: 436.19982200g/mol
  • Monoisotopic Mass: 436.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 676
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 105Ų

(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid Pricemore >>

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Additional information on (1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid

(1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 2227787-52-0, known as (1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid, is a highly specialized organic molecule with significant potential in the fields of pharmaceuticals and advanced materials science. This compound has garnered attention due to its unique structural properties and its role in cutting-edge research.

Fluorenylmethoxycarbonyl (Fmoc) groups are widely recognized in peptide synthesis for their ability to protect amino groups during complex syntheses. In this compound, the Fmoc group is strategically positioned to influence the molecule's reactivity and stability. Recent studies have highlighted the importance of such protecting groups in enhancing the efficiency of multi-step synthesis processes, particularly in the development of bioactive compounds.

The cyclohexane ring in this molecule serves as a rigid scaffold, providing structural integrity and potentially influencing pharmacokinetic properties such as bioavailability and metabolic stability. The stereochemistry at positions 1R, 3R, and 2R introduces a level of complexity that is often desirable in drug design, as it can lead to enhanced specificity and reduced off-target effects.

Recent advancements in asymmetric synthesis have enabled the precise control of stereochemistry in molecules like this one. Techniques such as enantioselective catalysis and stereoselective coupling reactions have been pivotal in achieving the desired stereochemical configuration. These methods not only improve yield but also ensure the production of enantiopure compounds, which are critical for pharmacological studies.

The propanamido group attached to the cyclohexane ring introduces additional functionality, potentially enhancing the molecule's ability to interact with biological targets. This group can participate in hydrogen bonding, a key interaction in many biochemical processes. Researchers have explored similar structures in the development of inhibitors for enzyme targets, demonstrating the versatility of such functional groups.

In terms of applications, this compound may find utility in drug discovery programs targeting specific protein-protein interactions or enzymatic pathways. Its structure suggests potential as a lead compound for further optimization through medicinal chemistry approaches. Additionally, its unique architecture could be exploited in materials science for applications such as molecular recognition or supramolecular assembly.

From a synthetic standpoint, the construction of this molecule likely involves a series of carefully planned reactions, including Fmoc protection strategies, stereoselective ring formation, and functional group transformations. The integration of these elements underscores the importance of interdisciplinary collaboration in modern organic synthesis.

As research continues to uncover new insights into molecular design and synthesis methodologies, compounds like (1RS,3RS)-3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidocyclohexane-1-carboxylic acid will play a crucial role in advancing both academic understanding and industrial applications.

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